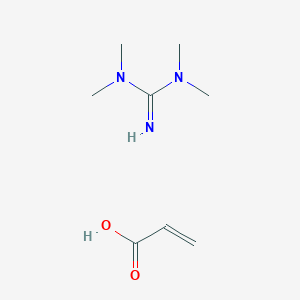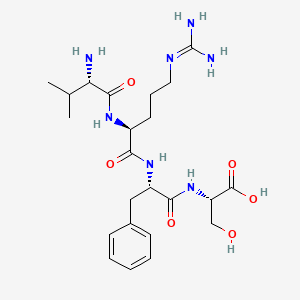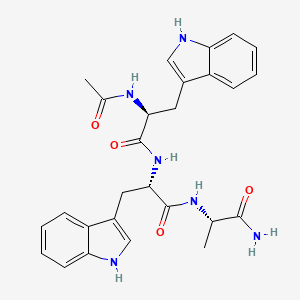![molecular formula C56H40 B14177846 2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene CAS No. 919295-44-6](/img/structure/B14177846.png)
2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene is a complex organic compound known for its unique structural properties. This compound features a fluorene core substituted with biphenyl and methylphenyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene typically involves multi-step organic reactions. The process often begins with the preparation of the fluorene core, followed by the introduction of biphenyl and methylphenyl substituents through various coupling reactions. Common reagents used in these reactions include palladium catalysts and organometallic reagents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and recrystallization is also common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the fluorene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized fluorene compounds.
Applications De Recherche Scientifique
2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide
- 3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene stands out due to its unique structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable in the development of advanced materials and in various scientific research applications.
Propriétés
Numéro CAS |
919295-44-6 |
|---|---|
Formule moléculaire |
C56H40 |
Poids moléculaire |
712.9 g/mol |
Nom IUPAC |
9-(4-methylphenyl)-2,7,9-tris(4-phenylphenyl)fluorene |
InChI |
InChI=1S/C56H40/c1-39-17-31-50(32-18-39)56(51-33-27-45(28-34-51)42-15-9-4-10-16-42)54-37-48(46-23-19-43(20-24-46)40-11-5-2-6-12-40)29-35-52(54)53-36-30-49(38-55(53)56)47-25-21-44(22-26-47)41-13-7-3-8-14-41/h2-38H,1H3 |
Clé InChI |
GVFLMDRQEPZPOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)



![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)

![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)
